molecular formula C16H26O3 B020305 2-Dodecen-1-ylsuccinic anhydride CAS No. 19780-11-1

2-Dodecen-1-ylsuccinic anhydride

Cat. No. B020305
CAS RN: 19780-11-1
M. Wt: 266.38 g/mol
InChI Key: UYCICMIUKYEYEU-ZHACJKMWSA-N
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Description

Synthesis Analysis

DDSA can be synthesized from C12 olefins and maleic anhydride through the "ene synthesis" reaction, where C12 olefin is prepared from lauryl alcohol using an acidic Al2O3 catalyst in a flow reactor. The synthesis process involves dehydration of lauryl alcohol, followed by conversion of the resulting olefin into DDSA. This synthesis route provides a straightforward method to produce DDSA with varying mechanical properties by altering the dehydration temperature, feeding mode, and flow rate of lauryl alcohol (Ramaswamy, Achary, & Shine, 1987).

Molecular Structure Analysis

The molecular structure of DDSA is characterized by its anhydride group and the dodecenyl side chain. This structure contributes to its reactivity and ability to form surfactants when neutralized. For example, the synthesis of anionic gemini surfactants from DDSA involves reacting it with a diamine to form bis(1-dodecenylsuccinamic acid), which is then neutralized to form the sodium salt. This process results in surfactants with low critical micelle concentration (CMC) values, indicating effective surfactant properties (Dix, 2001).

Chemical Reactions and Properties

DDSA undergoes microbial hydroxylation at non-activated carbon atoms, as demonstrated by a study with Mortierella isabellina, leading to the formation of optically active hydroxylated products. This reaction showcases the ability of DDSA to participate in biotransformations, expanding its utility in producing optically active compounds (Olejniczak, 2010).

Physical Properties Analysis

The physical properties of DDSA-modified materials, such as starches, demonstrate significant changes in hydrophobicity and surface chemistry. For instance, DDSA-modified corn starch shows increased hydrophobic performance, as indicated by higher contact angles and lower adhesion work compared to native starch. These modifications do not alter the crystalline structure of starch, maintaining its native A-type pattern (Chi et al., 2007).

Chemical Properties Analysis

DDSA's chemical properties are leveraged in the synthesis of functional materials. For example, DDSA derivatives of gum karaya exhibit antibacterial properties against both Gram-negative and Gram-positive bacteria, highlighting the potential of DDSA-modified biopolymers in food and non-food applications as stabilizing and antibacterial agents (Padil, Senan, & Černík, 2015).

Scientific Research Applications

  • Surfactant Synthesis : It is used to synthesize anionic gemini surfactants with low critical micelle concentration (CMC) values, around 10^(-4) mol dm^(-3) (Dix, 2001).

  • Modification of Insulin : It reduces the propensity of insulin to form amyloid fibrils, although only succinylated insulin remains functional (Chinisaz et al., 2017).

  • Hydrophobically Modified Inulin : It can be used to prepare medium and long chain esters of inulin in aqueous and aqueous surfactant media, respectively (Morros et al., 2011).

  • Antioxidant Property Enhancement : Succinylated tyrosol, using 2-Dodecen-1-ylsuccinic anhydride, significantly enhances tyrosol's antioxidant properties and reduces lipid oxidation (Marzocchi et al., 2018).

  • Functionalization of Graphene Oxide : The functionalization of reduced graphene oxide with 2-(dodecen-1-yl) succinic anhydride increases its interactions with organic solvents and enhances its dispersibility in various solvents (Araya-Hermosilla et al., 2020).

  • Mass Spectrometric Determination : It confers both a negative charge and surface activity on primary and secondary amines for mass spectrometric determination (Ligon & Dorn, 1986).

  • Lyotropic and Interfacial Behavior : Its sodium salt is an anionic dimeric surfactant with a sequence of lyotropic phases at room temperature and up to 100°C (Dix & Gilblas, 2006).

  • Plasticizer for Ethyl Cellulose and Starch Acetate Films : It can be used as a plasticizer in applications requiring high flexibility without sacrificing tensile strength, toughness, and low permeability (Tarvainen et al., 2003).

  • Microbial Hydroxylation : It undergoes microbial hydroxylation by Mortierella isabellina 212 to produce optically active products (Olejniczak, 2010).

  • Epoxy Resin Curing Agent : It serves as a curing agent for epoxy resins, offering better tensile strength when derived from C12 olefin with a double bond near the center of the chain (Ramaswamy et al., 1987).

Safety And Hazards

2-Dodecen-1-ylsuccinic anhydride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3-[(E)-dodec-2-enyl]oxolane-2,5-dione
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InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10+
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InChI Key

UYCICMIUKYEYEU-ZHACJKMWSA-N
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Canonical SMILES

CCCCCCCCCC=CCC1CC(=O)OC1=O
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Isomeric SMILES

CCCCCCCCC/C=C/CC1CC(=O)OC1=O
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Molecular Formula

C16H26O3
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Molecular Weight

266.38 g/mol
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Physical Description

2-dodecen-1-ylsuccinic anhydride is a light yellow clear viscous oil. (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Boiling Point

356 to 360 °F at 5 mmHg (NTP, 1992)
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Flash Point

352 °F (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Solubility

MAY DECOMPOSE (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Density

1.002 at 77 °F (NTP, 1992) - Denser than water; will sink
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Product Name

2-Dodecen-1-ylsuccinic anhydride

CAS RN

19780-11-1, 428493-97-4, 26544-38-7
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Record name (2-Dodecenyl)succinic anhydride
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Record name 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2E)-
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Record name 2,5-Furandione, 3-(2-dodecen-1-yl)dihydro-
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Record name 3-(2-dodecenyl)succinic anhydride
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Record name 3-(2-DODECEN-1-YL)DIHYDRO-2,5-FURANDIONE, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
J Morros, B Levecke, MR Infante - Carbohydrate Polymers, 2011 - Elsevier
… long chain esters of inulin have been prepared by reaction of alkenyl succinic anhydrides (ASA) such as 2-octen-1-ylsuccinic anhydride (OSA), and 2-dodecen-1-ylsuccinic anhydride (…
Number of citations: 32 www.sciencedirect.com
LR Dix - Journal of colloid and interface science, 2001 - Elsevier
… The synthesis involves the reaction of a diamine with 2-dodecen-1-ylsuccinic anhydride to form a bis(1-dodecenylsuccinamic acid), which is neutralized to form the sodium salt. The …
Number of citations: 31 www.sciencedirect.com
L Shen, Y Wang, Q Zhao, F Luo, J Chen… - Polymer …, 2016 - Wiley Online Library
… The dimethacrylate reactive diluent (HEMA-DDSA), a long-side-chain-containing reactive diluent, was prepared by reacting 2-dodecen-1-ylsuccinic anhydride with two equivalents of …
Number of citations: 9 onlinelibrary.wiley.com
DC Clark, WE Baker, KE Russell… - Journal of Polymer …, 2000 - Wiley Online Library
… These new resonances are indicative of grafted succinic anhydride moieties (RS1 is qualitatively similar); there is a parallel with the 1 H spectrum of 2-dodecen-1-ylsuccinic anhydride (…
Number of citations: 19 onlinelibrary.wiley.com
M Tarvainen, R Sutinen, S Peltonen… - European journal of …, 2003 - Elsevier
… In the present study, two n-alkenyl succinic anhydrides (n-ASAs); 2-octenyl succinic anhydride (OSA) and 2-dodecen-1-ylsuccinic anhydride (DSA), were investigated for their potential …
Number of citations: 101 www.sciencedirect.com
AMY Moustafa, M Abdel-Mogib… - Alfarama Journal of …, 2023 - ajbas.journals.ekb.eg
… Among the identified elments, (–)-loliolide (19.73%), 2-dodecen-1-ylsuccinic anhydride (7.24%), at last 4-(3-hydroxy-2,2,6trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-but-3-en-2-one (5.51%) …
Number of citations: 4 ajbas.journals.ekb.eg
S Ranganathan, WE Baker, KE Russell… - Journal of Polymer …, 1999 - Wiley Online Library
… The observed chemical shifts of the grafted residues in the low-molecular-weight grafted materials can be compared with those in 2-dodecen-1-ylsuccinic anhydride (DoSAn), and poly(…
Number of citations: 47 onlinelibrary.wiley.com
J Mönkäre, J Pajander, RA Hakala… - European journal of …, 2012 - Elsevier
… In the next step, the hydroxyl termination was changed to acid termination with succinic anhydride (SAH) or 2-dodecen-1-ylsuccinic anhydride (12-ASA). In order to obtain crosslinkable …
Number of citations: 15 www.sciencedirect.com
J Mönkäre, RA Hakala, M Kovalainen… - European journal of …, 2012 - Elsevier
… In the next step, the hydroxyl termination was changed to acid termination with succinic anhydride (SAH) or 2-dodecen-1-ylsuccinic anhydride (12-ASA). In order to obtain crosslinkable …
Number of citations: 13 www.sciencedirect.com
W Yuan, M Guo, Z Miao, Y Liu - Polymer journal, 2010 - nature.com
… curve for measuring MA grafting content was first constructed by measuring compression-molded PP films containing different concentrations of 2-dodecen-1-ylsuccinic anhydride on a …
Number of citations: 26 www.nature.com

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